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Introduction
Foslinanib, also known as CVM-1118, is an orally bioavailable small molecule under

investigation as a potent anti-cancer agent.[1][2] It is a phosphoric ester prodrug that is rapidly

and completely metabolized to its active form, CVM-1125, following oral or intravenous

administration.[3] The primary mechanism of action of Foslinanib's active metabolite involves

the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[3][4]

This inhibition leads to the destabilization of HIF-1α, suppressing vasculogenic mimicry (VM)

and inducing apoptosis in cancer cells.[3][5] Vasculogenic mimicry is a process by which

aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth

and metastasis.[2] Foslinanib is currently in Phase II clinical trials for advanced

neuroendocrine tumors and hepatocellular carcinoma.[2][6] This guide provides a

comprehensive overview of the available pharmacokinetic data and experimental

methodologies for Foslinanib and its active metabolite, CVM-1125.
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The pharmacokinetic profile of Foslinanib (CVM-1118) is characterized by its rapid conversion

to the active metabolite, CVM-1125. Therefore, the majority of pharmacokinetic analyses focus

on CVM-1125.

Preclinical Pharmacokinetics
Pharmacokinetic studies of Foslinanib have been conducted in mice, Sprague-Dawley rats,

and beagle dogs.[3]

Data Summary: Preclinical Oral Pharmacokinetics of Foslinanib (CVM-1118) and its Active

Metabolite (CVM-1125)

Species
Compoun
d

Dose
(mg/kg)

Formulati
on

Tmax (h)
Cmax
(ng/mL)

AUC0-t
(ng·h/mL)

Mouse

(CD-1,

male)

CVM-1118 30
9%

NaHCO3
0.25 21 -

CVM-1125 30
9%

NaHCO3
0.25 349 451

Data sourced from supplementary materials of Shen et al. (2023).

Note: Quantitative data for rats and dogs are not yet publicly available in detail.

Clinical Pharmacokinetics
Foslinanib has undergone Phase I and Phase IIa clinical trials in patients with advanced

cancers, including neuroendocrine tumors.

Data Summary: Human Oral Pharmacokinetics of CVM-1125
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Trial Phase
Patient
Population

Dose
Cmax
(ng/mL)

AUC0-24
(ng·h/mL)

T1/2 (h)

Phase I
Advanced

Cancers

50-800 mg

daily

Dose-

dependent

increase

- -

Phase IIa

Advanced

Neuroendocri

ne Tumors

200-300 mg

BID
418 (mean) 2170 (mean) ~2.2

Data from Phase I and IIa clinical trial abstracts.[1][7]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of

pharmacokinetic studies.

Preclinical Studies
Animal Models

Mice: Male CD-1 mice were used in the initial pharmacokinetic screening.

Rats: Sprague-Dawley rats were utilized for further pharmacokinetic and toxicology studies.

[3]

Dogs: Beagle dogs were included in the preclinical pharmacokinetic evaluation.[3]

Dosing and Formulation

Mice: A single oral dose of 30 mg/kg of Foslinanib was administered in a 9% sodium

bicarbonate (NaHCO3) solution.

(Details on the specific formulations and dosing for rat and dog studies are not publicly

available at this time.)

Sample Collection and Analysis
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Blood samples were collected at various time points post-administration to determine the

plasma concentrations of Foslinanib and CVM-1125.

Analytical Method: While not explicitly detailed in the available literature for the preclinical

studies, it is standard practice to use a validated high-performance liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in

biological matrices. This typically involves protein precipitation from plasma samples,

followed by chromatographic separation and mass spectrometric detection.

Clinical Studies
Phase I Dose-Escalation Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of Foslinanib and to

establish the recommended Phase II dose.[1]

Patient Population: Patients with advanced solid tumors.[1]

Study Design: Open-label, dose-escalation studies were conducted in the US (CVM-001)

and Taiwan (CVM-002).[1]

Dosing: Foslinanib capsules were administered orally, with doses ranging from 50 to 800

mg daily, in 28-day cycles.[1]

Pharmacokinetic Sampling: Blood samples were collected to characterize the

pharmacokinetic profile. Rapid oral absorption was observed with a Tmax of less than 2

hours.[1]

Phase IIa Study (NCT03600233)

Objective: To investigate the efficacy and further assess the safety and pharmacokinetics of

Foslinanib in patients with advanced neuroendocrine tumors.[6][7]

Patient Population: Patients with advanced, well-differentiated, low or intermediate-grade

neuroendocrine tumors of pancreatic, gastrointestinal, or lung origin who were refractory to

standard therapy.[6]

Study Design: A multicenter, single-arm, open-label study.[8]
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Dosing: Patients received oral Foslinanib at 200 to 300 mg twice daily (BID) in 28-day

cycles.[7]

Pharmacokinetic Analysis: Pharmacokinetic parameters were assessed, revealing rapid

metabolism of CVM-1118 to its active metabolite, CVM-1125.[7]
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Caption: CVM-1125 inhibits TRAP1, leading to HIF-1α destabilization and apoptosis.

Experimental Workflow for a Preclinical Oral
Pharmacokinetic Study
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Caption: Workflow for preclinical oral pharmacokinetic assessment of Foslinanib.
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Caption: Relationship of Cmax, Tmax, and AUC in determining oral bioavailability.

Conclusion
Foslinanib demonstrates favorable pharmacokinetic properties as an orally administered

prodrug, with rapid conversion to its active metabolite, CVM-1125. Preclinical and clinical

studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile.

The data gathered to date supports its continued development as a promising anti-cancer

therapeutic, particularly for its novel mechanism of inhibiting vasculogenic mimicry. Further

publication of detailed pharmacokinetic data from preclinical studies in rats and dogs, as well

as comprehensive results from ongoing Phase II clinical trials, will be crucial for a complete

understanding of Foslinanib's clinical pharmacology and for optimizing its therapeutic use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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